![molecular formula C19H20ClN5O3 B2888731 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1105236-75-6](/img/structure/B2888731.png)
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the specific synthesis route for this compound is not available, it might involve several steps including the formation of the pyrazolo[3,4-d]pyridazine ring, the introduction of the chlorophenyl and cyclopropyl groups, and the attachment of the methoxyethylacetamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyridazine ring, which is a fused bicyclic heterocycle . The chlorophenyl, cyclopropyl, and methoxyethylacetamide groups would be attached to this ring at specific positions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the chlorophenyl and methoxyethylacetamide groups could affect its solubility, while the pyrazolo[3,4-d]pyridazine ring could influence its stability and reactivity .Scientific Research Applications
Medicinal Chemistry: Drug Development
This compound is recognized as a “drug prejudice” scaffold due to its structural character, which is conducive to binding with various biological targets . It’s particularly valuable in the development of new therapeutic agents, where it may serve as a core structure for drugs targeting a range of diseases.
Material Science: Advanced Materials
The structural features of this compound make it useful in material science. It could be involved in the synthesis of advanced materials with specific electronic or photonic properties, potentially contributing to the development of new sensors or display technologies .
Organic Synthesis: Chemical Reactions
In organic synthesis, this compound can be utilized in multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. These processes are fundamental in creating complex organic molecules for various applications .
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, thereby inhibiting the kinase activity of RIPK1 . This prevents the downstream signaling events in the necroptosis pathway, thus exerting its therapeutic effects .
Biochemical Pathways
The inhibition of RIPK1 by the compound affects the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that is distinct from apoptosis. By inhibiting RIPK1, the compound prevents the initiation of necroptosis, thereby preventing cell death and inflammation .
Result of Action
The inhibition of RIPK1 by the compound results in the prevention of necroptosis . This can lead to a reduction in inflammation and cell death, which could be beneficial in the treatment of various inflammatory diseases .
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-28-8-7-21-16(26)11-24-19(27)18-15(17(23-24)12-5-6-12)10-22-25(18)14-4-2-3-13(20)9-14/h2-4,9-10,12H,5-8,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOOCIPRTRVIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.